molecular formula C18H18N2O2 B1582648 Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]- CAS No. 25047-90-9

Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-

Cat. No. B1582648
CAS RN: 25047-90-9
M. Wt: 294.3 g/mol
InChI Key: UJTRMFNKHYGXDI-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]- is a chemical compound with the molecular formula C₉H₁₀N₂ . It falls under the category of nitriles and features a phenylamino group attached to a propanenitrile backbone .


Molecular Structure Analysis

The molecular structure of Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]- consists of a propanenitrile moiety (a three-carbon nitrile chain) linked to a phenylamino group via an ethyl bridge. The benzoyloxy group further modifies the phenylamino substituent. The compound’s IUPAC Standard InChI is: InChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2 .

properties

CAS RN

25047-90-9

Product Name

Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)anilino]ethyl benzoate

InChI

InChI=1S/C18H18N2O2/c19-12-7-13-20(17-10-5-2-6-11-17)14-15-22-18(21)16-8-3-1-4-9-16/h1-6,8-11H,7,13-15H2

InChI Key

UJTRMFNKHYGXDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=CC=C2

Other CAS RN

25047-90-9

Origin of Product

United States

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